1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide

Antimicrobial Antifungal Anticancer

Reproducibility in pyrazoline-based SAR and coordination chemistry demands exact substitution patterns. Substituting N1-benzyl or C3-benzylsulfanyl groups alters steric and electronic profiles, invalidating prior data. - **Differentiation**: N-benzyl + S-benzyl substitution; hydrobromide salt (not free base). - **Outcome**: Crystalline solid, ≥95% purity, precise MW 363.32 g/mol for metal-ligand ratios. - **Supply**: Scalable quantities; stable salt minimizes weighing errors in multi-step syntheses.

Molecular Formula C17H19BrN2S
Molecular Weight 363.32
CAS No. 460707-77-1
Cat. No. B2774896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide
CAS460707-77-1
Molecular FormulaC17H19BrN2S
Molecular Weight363.32
Structural Identifiers
SMILESC1CN(N=C1SCC2=CC=CC=C2)CC3=CC=CC=C3.Br
InChIInChI=1S/C17H18N2S.BrH/c1-3-7-15(8-4-1)13-19-12-11-17(18-19)20-14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H
InChIKeyCRDKMXJGYMKWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Catalog Baseline


1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide (CAS 460707-77-1) is a synthetic heterocyclic building block belonging to the 4,5-dihydro-1H-pyrazole (2-pyrazoline) class, containing both N-benzyl and S-benzyl substituents . It is commercially available as the hydrobromide salt, primarily through Fluorochem and Biosynth, with a stated purity of ≥95% . The compound is intended exclusively for laboratory research use and is offered as a specialized intermediate for organic synthesis, medicinal chemistry, and coordination chemistry applications .

Hydrobromide salt provides crystalline solid form for synthetic workflows
Improves handling and stoichiometric control compared to free-base oils
Dual N-benzyl / S-benzyl substitution supports heterocyclic SAR studies
Unique steric/electronic profile for pharmacophore mapping
Building block for coordination chemistry; pyrazoline and thioether donors
Compatible with in situ neutralization to free ligand

Why Generic Substitution Fails


Generic substitution among 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivatives is not reliable for research procurement because the combination of an N1-benzyl group and a C3-benzylsulfanyl group in this compound creates a unique steric and electronic environment . The hydrobromide salt form further differentiates it from free-base analogs in solubility, stability, and reactivity profiles . Even closely related 1-phenyl-3-thioalkyl-pyrazoline congeners or non-salt forms (such as 1-benzyl-3-(phenylsulfanyl)-4,5-dihydro-1H-pyrazole) cannot be assumed to behave identically in structure-activity relationship (SAR) studies or coordination chemistry applications, making targeted procurement of this specific CAS number essential for experimental reproducibility .

Pattern mismatch
N1-benzyl/C3-benzylsulfanyl substitution pattern cannot be replicated by 1-phenyl or 3-alkyl analogs
Steric and electronic differences alter SAR and coordination behavior
Salt form
Hydrobromide salt vs. free base differs in solubility, stability, and molar mass
22% mass difference leads to molarity errors if form is misidentified
Purity risk
Free-base analogs often supplied as oils with lower purity guarantees (90–95%)
Crystalline HBr salt provides defined melting point and reproducible stoichiometry

Quantitative Differentiation Evidence


Direct Comparative Biological Activity Data

A systematic search of primary literature, patents, and authoritative databases (excluding prohibited vendor sites) reveals the absence of head-to-head quantitative biological assay data for 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole hydrobromide against any named comparator. Vendor-supplied information suggests potential antimicrobial, antifungal, and anticancer activities, but no specific IC50, MIC, or EC50 values with a defined comparator could be identified . Therefore, no direct quantitative differentiation can be established at this time.

Bioactivity comparison
Data to verify
No quantitative head-to-head data (IC50, MIC, EC50) available
Procurement based on differential bioactivity is unsupported
Vendor-suggested antimicrobial/anticancer activity requires independent verification
Antimicrobial Antifungal Anticancer Biological Activity

Purity and Salt Form Differentiation

The target compound is commercially available as the hydrobromide salt with a minimum purity of 95% . In contrast, non-salt free-base 4,5-dihydro-1H-pyrazole analogs (e.g., 1-benzyl-3-(methylsulfanyl)-4,5-dihydro-1H-pyrazole) are typically supplied as oils or lower-melting solids, often with lower purity guarantees (commonly 90–95%) and reduced stability [1]. The hydrobromide form provides a crystalline solid with a defined melting point, which simplifies handling, improves shelf-life, and ensures stoichiometric consistency in salt-sensitive reactions [1].

Purity & form advantage
Class-level
Crystalline hydrobromide salt, ≥95% purity vs. free-base oils (90–95%)
Reduces experimental variability in synthesis and assay preparation
Physical form difference (solid vs. liquid) simplifies handling and storage
Chemical Purity Salt Form Hydrobromide

Molecular Weight and Formula Distinction

The molecular formula C17H19BrN2S (MW 363.32 g/mol) distinguishes this compound from other benzyl-substituted 4,5-dihydro-1H-pyrazoles lacking either the sulfanyl group or the hydrobromide counterion . For example, the closely related free base 1-benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole (MW 282.40 g/mol, C17H18N2S) differs by 80.92 g/mol, corresponding to the HBr moiety [1]. This mass difference is critical for stoichiometric calculations in synthesis and for accurate molarity in biological assays [1].

Molar mass accuracy
Class-level
ΔMW = 80.92 g/mol (HBr salt vs. free base)
Essential for precise stoichiometric calculations; prevents 22% dosing error
C17H19BrN2S (363.32) vs. C17H18N2S (282.40)
Molecular Weight Molecular Formula Structure-Activity Relationship SAR

Evidence-Based Application Scenarios


Medicinal Chemistry with Hydrobromide Salt Form

For synthetic routes requiring a stable, crystalline intermediate, the hydrobromide salt form of 1-Benzyl-3-(benzylsulfanyl)-4,5-dihydro-1H-pyrazole is preferred over free-base analogs. Its ≥95% purity and solid physical form minimize weighing errors and ensure consistent stoichiometry in multi-step syntheses .

Coordination Chemistry as a Ligand Precursor

The compound's benzylsulfanyl and pyrazoline nitrogen donors make it a candidate for metal complexation. The hydrobromide salt can be neutralized in situ to generate the free ligand for Pd(II) or Pt(II) complexation, where the precise molecular weight (363.32 g/mol) is critical for metal-to-ligand ratio calculations .

Structure-Activity Relationship Studies

In SAR programs exploring the effect of N-benzyl and S-benzyl substitution on biological activity, this compound serves as a key analog. Its differentiation from other pyrazolines (e.g., 1-benzyl-3-methyl-4,5-dihydro-1H-pyrazole or 1-phenyl-3-benzylsulfanyl analogs) is essential for mapping pharmacophore features .

Application
Selection Property
Validation Focus
Salt-form synthesis workflows
Crystalline hydrobromide form
Stoichiometric consistency; purity specification review
Coordination chemistry precursor
Benzylsulfanyl / pyrazoline N-donor set
Metal-to-ligand ratio verification; in situ deprotonation
Heterocyclic SAR studies
N-benzyl / S-benzyl substitution pattern
Pharmacophore comparison vs. 1-phenyl or 3-alkyl analogs
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